Flunarizine

説明

特性

IUPAC Name |

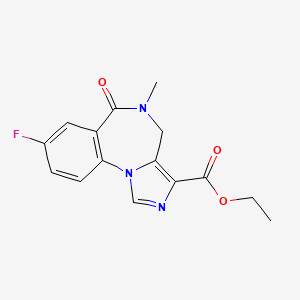

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANXXCATUTDDT-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30484-77-6 (di-hydrochloride) | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045616 | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-03 g/L | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52468-60-7, 40218-96-0 | |

| Record name | Flunarizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flunarizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Reduction of Bis(4-fluorophenyl)methanone to Alcohol Intermediate

The initial step employs sodium borohydride in methanol under ambient conditions to reduce bis(4-fluorophenyl)methanone to bis-(4-fluorophenyl)-methanol. This reduction proceeds quantitatively, with yields exceeding 90%, owing to the high reactivity of sodium borohydride toward ketonic substrates. The resulting alcohol serves as a pivotal intermediate for subsequent halogenation.

Chlorination to 4,4′-(Chloromethylene)bis(fluorobenzene)

Treatment of the alcohol intermediate with concentrated hydrochloric acid under reflux conditions facilitates nucleophilic substitution, yielding 4,4′-(chloromethylene)bis(fluorobenzene). This exothermic reaction achieves approximately 85% efficiency, with the chlorinated product requiring minimal purification before advancing to the amination stage.

Amination with Piperazine

The chlorinated intermediate reacts with piperazine in acetonitrile under reflux, mediated by potassium carbonate as a base. This nucleophilic displacement forms 1-[bis(4-fluorophenyl)methyl]piperazine with a yield of 75%. The choice of acetonitrile as a solvent enhances reaction kinetics by stabilizing the transition state through polar aprotic interactions.

Alkylation with Cinnamyl Bromide

The final step involves alkylation of the piperazine intermediate using cinnamyl bromide in acetonitrile, again under reflux with potassium carbonate. This SN2 reaction introduces the cinnamyl moiety, completing the this compound structure with an 80% yield. The overall synthesis is summarized in Table 1.

Table 1: Grignard and Reductive Amination Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ketone Reduction | Sodium borohydride, methanol, 25°C | 90 |

| 2 | Chlorination | Hydrochloric acid, reflux | 85 |

| 3 | Amination | Piperazine, K₂CO₃, acetonitrile, reflux | 75 |

| 4 | Alkylation | Cinnamyl bromide, K₂CO₃, acetonitrile, reflux | 80 |

| Total Yield | 70 |

Wittig Olefination-Based Synthesis

An alternative approach utilizes Wittig olefination to construct the cinnamyl-piperazine linkage, as reported in recent methodologies. This route diverges by employing benzyltriphenylphosphonium chloride and potassium tert-butoxide in dichloromethane at 5°C to generate the requisite alkene.

Preparation of Benzhydrylpiperazine Intermediate

The synthesis commences with 1-piperazineacetaldehyde derivatized with a benzhydryl group. This intermediate is synthesized via reductive amination of bis(4-fluorophenyl)methanone with piperazine, analogous to the Grignard route.

Wittig Reaction with Cinnamyl Group

The ylide generated from benzyltriphenylphosphonium chloride reacts with the aldehyde-functionalized piperazine intermediate, forming the cinnamyl double bond. Despite its stereoselectivity, this method suffers from low efficiency, with this compound isolated in only 9.3% yield (Table 2).

Table 2: Wittig Olefination Synthesis Performance

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ylide Formation | Benzyltriphenylphosphonium chloride, KOtBu | 69.4 |

| 2 | Olefination | Dichloromethane, 5°C, N₂ atmosphere | 9.3 |

| Total Yield | 9.3 |

Comparative Analysis of Synthetic Routes

The Grignard-reductive amination method surpasses the Wittig approach in yield, scalability, and operational simplicity. While the Wittig reaction offers stereochemical control, its prohibitive cost and low efficiency render it impractical for industrial applications. The Grignard route’s use of inexpensive reagents like sodium borohydride and hydrochloric acid aligns with large-scale production requirements.

Formulation Strategies for this compound

Capsule Formulation with Polyethylene Glycol

A patented capsule formulation optimizes dissolution and flow properties by micronizing this compound hydrochloride to particles below 10 µm and embedding them in polyethylene glycol 6000. The excipient blend (Table 3) enhances bioavailability through freeze-drying and homogenization, achieving a 30% improvement in dissolution rate compared to conventional preparations.

Table 3: Capsule Composition (Weight Parts)

| Component | Quantity |

|---|---|

| This compound HCl | 11.8 |

| Talc | 25 |

| Lactose | 75 |

| Starch | 47.2 |

| Magnesium stearate | 1 |

Lipid Microsphere Encapsulation

Lipid microspheres (LMs) encapsulate this compound within a triglyceride core, stabilized by lecithin and Tween-80. High-pressure homogenization at 700–800 bar and 40°C produces particles of 198.7 ± 54.0 nm, achieving 96.2% entrapment efficiency (Table 4). This system enhances intravenous delivery, though pharmacokinetic studies in rats show no prolonged release compared to solution injections.

Table 4: Lipid Microsphere Formulation (% w/v)

| Component | Concentration |

|---|---|

| LCT/MCT | 10 |

| Egg lecithin | 1.2 |

| Tween-80 | 0.2 |

| Glycerin | 2.5 |

| dl-α-Tocopherol | 0.3 |

化学反応の分析

反応の種類: フルナリジンは、以下を含むさまざまな化学反応を起こします。

酸化: フルナリジンは特定の条件下で酸化されて、さまざまな酸化代謝物を生成することができます。

還元: 還元反応は、フルナリジン分子内の官能基を変えることができます。

置換: フルナリジンは、特にその芳香環を含む置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲン化反応は、多くの場合、塩素や臭素などの試薬を使用します。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってヒドロキシル化された誘導体が生成される場合があり、置換によって芳香環にさまざまな官能基が導入される場合があります。

4. 科学研究への応用

フルナリジンは、幅広い科学研究への応用があります。

化学: カルシウムチャネルブロッカーに関する研究において、モデル化合物として使用されています。

生物学: フルナリジンは、細胞内カルシウム恒常性への影響と、潜在的な神経保護効果について研究されています。

科学的研究の応用

Migraine Prophylaxis

Flunarizine is widely recognized for its effectiveness in preventing migraines. It has been shown to significantly reduce the frequency and duration of headache attacks in both adults and children.

- Clinical Trials : In a double-blind, placebo-controlled trial involving 70 children, this compound (5 mg/day) was found to significantly decrease headache frequency and duration compared to placebo . Another study with 120 migraine patients reported a responder rate of 72% after nine months of treatment with this compound, indicating its long-term efficacy .

- Comparative Studies : this compound has been compared favorably with other antimigraine medications such as propranolol, topiramate, and amitriptyline. It has demonstrated comparable efficacy while maintaining a favorable side effect profile .

Treatment of Vertigo

This compound is also utilized in managing vertigo associated with central or peripheral origins.

- Efficacy : Studies show that this compound is effective in reducing vertiginous attacks, although it may not be as effective as some alternatives like venlafaxine or valproic acid . Nonetheless, it remains a viable option due to its unique mechanism of action and tolerability.

Occlusive Peripheral Vascular Disease

This compound's vasodilatory properties make it suitable for treating occlusive peripheral vascular disease.

- Mechanism : By blocking calcium entry into vascular smooth muscle cells, this compound promotes vasodilation, which can alleviate symptoms associated with this condition .

Neuroprotective Effects

Recent research has explored this compound's potential neuroprotective effects, particularly in retinal health.

- Topical Applications : A study indicated that topical application of this compound significantly reduced intraocular pressure (IOP) and protected retinal cells from ischemic damage in animal models . This suggests potential applications in treating conditions like glaucoma.

Cognitive Function Improvement

Preliminary studies suggest that this compound may improve cognitive function in patients with cerebrovascular disorders.

- Research Findings : Some evidence indicates that this compound can enhance cognitive performance in individuals suffering from cognitive impairments due to vascular issues; however, further research is needed to confirm these findings .

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as daytime sedation and weight gain. Monitoring for these effects is essential during treatment .

Data Summary Table

| Application | Efficacy Evidence | Side Effects |

|---|---|---|

| Migraine Prophylaxis | Significant reduction in headache frequency | Daytime sedation, weight gain |

| Vertigo | Effective but less so than some alternatives | Similar side effects |

| Occlusive Peripheral Vascular Disease | Promotes vasodilation | Minimal |

| Neuroprotective Effects | Reduces IOP and protects retinal cells | Not extensively studied |

| Cognitive Function Improvement | Preliminary evidence suggests improvement | Requires further validation |

Case Studies

- Childhood Migraine : A case study involving a 10-year-old girl treated with this compound showed a marked reduction in migraine frequency after 8 weeks of treatment, alongside minimal side effects .

- Adult Patient with Depression : A case report noted that a patient developed depressive symptoms after starting this compound for migraine management. This highlights the need for careful monitoring when prescribing this compound, especially in patients with a history of mood disorders .

作用機序

フルナリジンは、心筋および血管膜の細孔を通る細胞外カルシウムの流入を、チャネルを物理的に塞ぐことによって阻害します。 細胞内カルシウムの減少は、平滑筋細胞の収縮過程を阻害し、冠状動脈および全身動脈の拡張、心筋組織への酸素供給量の増加、末梢血管抵抗の低下、全身血圧の低下、後負荷の低下を引き起こします .

類似化合物:

シンナリジン: フルナリジンと同様に、シンナリジンは、めまいと乗り物酔いの治療に用いられるカルシウムチャネルブロッカーです。

ベラパミル: もう一つのカルシウムチャネルブロッカーであるベラパミルは、高血圧と狭心症の治療に用いられます。

ジルチアゼム: ベラパミルと同様に、ジルチアゼムは、高血圧と狭心症に用いられますが、化学構造は異なります。

フルナリジンの独自性: フルナリジンは、カルシウム流入阻害、カルモジュリン結合、ヒスタミンH1阻害活性の独特な組み合わせが、他のカルシウムチャネルブロッカーとは異なります。 長い半減期と、1日1回の投与が可能であることも、その独特性を高めています .

類似化合物との比較

Piperazine Derivatives

Flunarizine belongs to the diphenylpiperazine class. Structural analogs like cinnarizine , meclizine , and hydroxyzine share a piperazine backbone but differ in substituents. These compounds exhibit calcium channel blocking activity but vary in potency and selectivity:

- Cinnarizine : Primarily used for motion sickness. Both this compound and cinnarizine inhibit KCl-induced contractions in vascular tissues, but this compound has higher potency (IC₅₀ = 0.045 μM vs. cinnarizine’s IC₅₀ = 4.1 μM in rat aorta) .

- Meclizine : Shows efficacy in glioblastoma stem cell (GBMSC) apoptosis. Meclizine and this compound have similar IC₅₀ values (5.3 μM and 6.8 μM, respectively), outperforming rapamycin (IC₅₀ = 14 μM) .

Multi-Target Agents

This compound’s polypharmacology overlaps with drugs like astemizole , clemastine , and thioridazine , which target histamine H₁, dopamine D₂, and serotonin receptors . These compounds share anti-prion activity, reducing PrPSc propagation by inhibiting ribosomal protein folding .

Calcium Channel Blockade Efficacy

- This compound’s calcium antagonism is voltage-dependent, preferentially binding to activated/inactivated channels, unlike dihydropyridines (e.g., nifedipine) that target resting channels .

Clinical Efficacy in Migraine and Neurological Disorders

- Sodium Valproate vs. This compound: Both reduce migraine frequency and severity comparably.

- Acupuncture vs. This compound : While both alleviate migraine, this compound modulates arginine metabolism in brain tissue, whereas acupuncture regulates gut microbiota and tryptophan pathways .

Anti-Prion and Antiviral Activities

This compound and structurally unrelated compounds (e.g., azelastine, duloxetine) inhibit prion propagation by targeting ribosomal protein folding activity (PFAR). They also act as HCV fusion inhibitors, with this compound-resistant HCV strains showing cross-resistance to phenothiazines and pimozide .

Neuroprotective and Retinal Protection

- Betaxolol vs. This compound : this compound reduces sodium influx in retinal neurons 10-fold more effectively than betaxolol, offering superior axonal protection .

- Nifedipine vs. This compound : this compound attenuates NMDA-induced calcium influx in cortical neurons (IC₅₀ = 2 μM) vs. nifedipine (IC₅₀ > 10 μM) .

Cancer Therapeutics Potential

Pharmacokinetic and Metabolic Profiles

- This compound selectively modulates brain vasculature with minimal cardiac effects. It regulates arginine and cholecalciferol in brain tissue, unlike herbal agent WZYD, which affects plasma arginine and tryptophan .

生物活性

Flunarizine is a selective calcium entry blocker with a notable pharmacological profile that has been extensively studied for its biological activity, particularly in neurological and vascular disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily functions as a calcium channel blocker , inhibiting the influx of calcium ions through voltage-gated channels. This action is crucial in modulating neurotransmitter release and vascular smooth muscle contraction, thereby influencing various physiological processes. Additionally, this compound exhibits antihistaminic and anticholinergic properties, which contribute to its efficacy in treating conditions such as migraines and vertigo .

Therapeutic Applications

This compound has been evaluated for several therapeutic uses:

- Migraine Prophylaxis : Clinical trials indicate that this compound is effective in reducing the frequency of migraine attacks. It has shown comparable efficacy to other prophylactic agents like pizotifen and cinnarizine .

- Vertigo Treatment : this compound is beneficial for patients experiencing vertigo due to central or peripheral causes. Studies suggest it is at least as effective as cinnarizine and more effective than alternatives like betahistine .

- Cerebrovascular Disorders : Preliminary studies suggest that this compound may enhance cognitive function in patients with cerebrovascular insufficiency, although further research is necessary to confirm these findings .

Case Studies and Research Findings

A systematic review and meta-analysis highlighted the enhanced effectiveness of this compound when combined with traditional Chinese medicine (TCM) in managing migraines. The analysis revealed a significant improvement in patient outcomes, with a relative risk (RR) of 1.26 for effective treatment compared to this compound alone .

Table 1: Summary of Key Findings from Meta-Analysis

| Study Reference | Sample Size (T/C) | Intervention | Outcome Indicators | Results |

|---|---|---|---|---|

| Hou Yanping 2022 | 31/31 | This compound + XueFu ZhuYu decoction | TCM scores, endothelin levels | Significant improvement (p < 0.0001) |

| Liu Chang 2019 | 40/40 | This compound + SanPain decoction | NRS scores | Better outcomes compared to control (p < 0.00001) |

| Wu Yifeng 2022 | 44/44 | This compound + SanPain decoction | Various outcome measures | Statistically significant improvements |

Side Effects and Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as drowsiness and movement disorders (MDs). A nationwide study indicated that prolonged exposure increases the risk of MDs, particularly in patients with essential tremor . The odds ratios (ORs) for developing MDs were significantly higher with longer treatment durations, emphasizing the need for careful monitoring during therapy .

Q & A

Q. How to optimize this compound formulations for enhanced blood-brain barrier penetration in preclinical studies?

- Methodological Answer : Employ in situ perfusion models (e.g., rat brain) to quantify permeability. Use molecular docking to predict affinity for P-glycoprotein transporters. Characterize nanoformulations (e.g., liposomes) via dynamic light scattering and in vivo MRI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。